A Comprehensive Technical Guide to tert-Butyl 5-amino-3-methyl-1H-indazole-1-carboxylate: Synthesis, Properties, and Application in Kinase Inhibitor Scaffolding
A Comprehensive Technical Guide to tert-Butyl 5-amino-3-methyl-1H-indazole-1-carboxylate: Synthesis, Properties, and Application in Kinase Inhibitor Scaffolding
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Versatile Indazole Intermediate
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds with a broad range of therapeutic applications, including anti-inflammatory, antimicrobial, and antitumor properties. Within this esteemed class of heterocycles, tert-butyl 5-amino-3-methyl-1H-indazole-1-carboxylate stands out as a pivotal building block, particularly in the synthesis of targeted cancer therapeutics. Its strategic placement of an amino group, a methyl group, and a Boc-protected nitrogen atom offers medicinal chemists a versatile platform for structural elaboration and the fine-tuning of pharmacokinetic and pharmacodynamic properties.
This in-depth technical guide provides a comprehensive overview of the synthesis, chemical properties, and critical applications of tert-butyl 5-amino-3-methyl-1H-indazole-1-carboxylate. As a key intermediate in the synthesis of the potent and selective Polo-like kinase 4 (PLK4) inhibitor, CFI-400945, which is currently in clinical development for the treatment of various cancers, a thorough understanding of this molecule is of paramount importance to researchers in the field of oncology drug discovery.[1][2][3] This guide will delve into the synthetic pathways, explain the rationale behind the experimental choices, and provide detailed protocols to empower researchers in their quest for novel therapeutics.
Synthetic Pathways: A Multi-Step Approach to a High-Value Intermediate
The synthesis of tert-butyl 5-amino-3-methyl-1H-indazole-1-carboxylate is a multi-step process that begins with readily available starting materials. The overall strategy involves the construction of the 3-methyl-1H-indazole core, followed by regioselective functionalization to introduce the 5-amino group and subsequent protection of the indazole nitrogen.
Part 1: Synthesis of 3-Methyl-1H-indazole
The journey begins with the synthesis of the 3-methyl-1H-indazole core. A practical and efficient method involves the cyclization of an ortho-aminoacetophenone derivative.[4] A well-established route starts from 2-aminoacetophenone, which can be prepared from the nitration of acetophenone followed by reduction.
Experimental Protocol: Synthesis of 3-Methyl-1H-indazole
-
Diazotization of 2-Aminoacetophenone: To a stirred solution of 2-aminoacetophenone in aqueous hydrochloric acid at 0-5 °C, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes to ensure complete formation of the diazonium salt.
-
Reductive Cyclization: In a separate flask, a solution of stannous chloride dihydrate in concentrated hydrochloric acid is prepared and cooled to 0 °C. The previously prepared diazonium salt solution is then added slowly to the stannous chloride solution, ensuring the temperature remains below 10 °C.
-
Work-up and Isolation: After the addition is complete, the reaction mixture is stirred for several hours at room temperature. The resulting precipitate is collected by filtration, washed with water, and then suspended in water. The pH of the suspension is adjusted to 8-9 with an aqueous sodium hydroxide solution. The product is then extracted with an organic solvent such as ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude 3-methyl-1H-indazole, which can be further purified by recrystallization or column chromatography.
Part 2: Nitration of 3-Methyl-1H-indazole
The next critical step is the regioselective introduction of a nitro group at the 5-position of the indazole ring. This is typically achieved through electrophilic aromatic substitution using a nitrating agent. The choice of reaction conditions is crucial to favor the formation of the desired 5-nitro isomer over other potential isomers.
Experimental Protocol: Synthesis of 3-Methyl-5-nitro-1H-indazole
-
Reaction Setup: 3-Methyl-1H-indazole is dissolved in concentrated sulfuric acid at a low temperature (typically 0-5 °C).
-
Nitration: A solution of fuming nitric acid in concentrated sulfuric acid is added dropwise to the indazole solution, maintaining the low temperature. The reaction is closely monitored by thin-layer chromatography (TLC).
-
Quenching and Isolation: Upon completion, the reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude product. The precipitate is collected by filtration, washed thoroughly with water to remove any residual acid, and dried. The crude 3-methyl-5-nitro-1H-indazole can be purified by recrystallization from a suitable solvent such as ethanol.
Part 3: Reduction of the Nitro Group to an Amine
With the nitro group in place, the subsequent step involves its reduction to the corresponding amino group. Several reducing agents can be employed for this transformation, with catalytic hydrogenation being a common and clean method.
Experimental Protocol: Synthesis of 3-Methyl-1H-indazol-5-amine
-
Catalytic Hydrogenation: 3-Methyl-5-nitro-1H-indazole is dissolved in a suitable solvent, such as ethanol or methanol. A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.
-
Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature until the reaction is complete, as indicated by TLC.
-
Work-up: The reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The filtrate is then concentrated under reduced pressure to yield 3-methyl-1H-indazol-5-amine, which can be used in the next step without further purification if of sufficient purity.
Part 4: N-Boc Protection of 3-Methyl-1H-indazol-5-amine
The final step in the synthesis is the protection of the indazole ring nitrogen with a tert-butoxycarbonyl (Boc) group. This is a crucial step to prevent unwanted side reactions at this position during subsequent synthetic manipulations in the construction of more complex molecules. The protection is typically carried out using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.[5][6][7]
Experimental Protocol: Synthesis of tert-Butyl 5-amino-3-methyl-1H-indazole-1-carboxylate
-
Reaction Setup: To a solution of 3-methyl-1H-indazol-5-amine in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), is added a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Boc Protection: Di-tert-butyl dicarbonate ((Boc)₂O) is added to the reaction mixture at room temperature. The reaction is stirred until completion, as monitored by TLC.
-
Work-up and Purification: The reaction mixture is diluted with the solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford tert-butyl 5-amino-3-methyl-1H-indazole-1-carboxylate as a solid.
Chemical Properties and Reactivity
tert-Butyl 5-amino-3-methyl-1H-indazole-1-carboxylate possesses three key functional groups that dictate its chemical reactivity:
-
The 5-Amino Group: This primary aromatic amine is a versatile handle for a wide range of chemical transformations. It can readily undergo acylation, sulfonylation, alkylation, and diazotization reactions, allowing for the introduction of diverse substituents to modulate the biological activity of the final compound.
-
The Boc-Protected Indazole Nitrogen: The tert-butoxycarbonyl group is a robust protecting group that is stable to a variety of reaction conditions. It can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to liberate the N-H of the indazole ring, which can then be further functionalized if desired.
-
The 3-Methyl Group: The methyl group at the 3-position influences the electronic properties and steric environment of the indazole core.
Summary of Key Physicochemical Properties (Predicted)
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₇N₃O₂ | - |
| Molecular Weight | 247.29 g/mol | - |
| Boiling Point | ~420 °C | [8] |
| pKa | ~3.5 (for the amino group) | [8] |
| Appearance | Solid | [8] |
Application in Drug Discovery: A Cornerstone for a PLK4 Inhibitor
The primary significance of tert-butyl 5-amino-3-methyl-1H-indazole-1-carboxylate lies in its role as a key intermediate in the synthesis of CFI-400945, a highly potent and selective inhibitor of Polo-like kinase 4 (PLK4).[1][2][3] PLK4 is a serine/threonine kinase that plays a crucial role in centriole duplication, and its overexpression is implicated in the development and progression of various cancers. Therefore, inhibitors of PLK4 are promising therapeutic agents for the treatment of cancer.
The synthesis of CFI-400945 utilizes the 5-amino group of tert-butyl 5-amino-3-methyl-1H-indazole-1-carboxylate for coupling with a suitably functionalized partner, ultimately leading to the final complex drug molecule. The Boc protecting group ensures that the indazole nitrogen does not interfere with the coupling reaction and is typically removed in a later synthetic step.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for tert-Butyl 5-amino-3-methyl-1H-indazole-1-carboxylate.
Conclusion and Future Perspectives
tert-Butyl 5-amino-3-methyl-1H-indazole-1-carboxylate is a molecule of significant strategic importance in the field of medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy. Its multi-step synthesis, while requiring careful control of reaction conditions, is based on well-established and scalable chemical transformations. The versatility of its functional groups provides a robust platform for the generation of diverse chemical libraries for drug discovery programs. As the pursuit of novel and more effective cancer treatments continues, the demand for high-value intermediates like tert-butyl 5-amino-3-methyl-1H-indazole-1-carboxylate is expected to grow, further solidifying its role as a cornerstone in the synthesis of next-generation therapeutics.
References
- CN105198813B - The synthesis technique of 3 methyl 1H indazoles - Google P
- Synthesis of 3-Methyl-6-nitro-1H-indazole from 3-methylindazole - Benchchem. (URL: not available)
-
tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC - NIH. (URL: [Link])
-
tert-Butyl 3-amino-5-bromo-1H-indazole-1 - IUCr Journals. (URL: [Link])
-
(PDF) tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - ResearchGate. (URL: [Link])
-
April 2014 – Page 2 - All About Drugs. (URL: [Link])
-
Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. (URL: [Link])
-
An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals - Beilstein Journals. (URL: [Link])
-
Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PubMed Central. (URL: [Link])
- US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google P
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - MDPI. (URL: [Link])
-
Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC. (URL: [Link])
- The Discovery of Polo-Like Kinase 4 Inhibitors: Identification of (1 R ,2 S )-2-(3-(( E )-4-((( cis )-2,6-Dimethylmorpholino)methyl)styryl)-1 H -indazol-6-yl)-5′-methoxyspiro[cyclopropane-1,3′- - ResearchGate. (URL: https://www.researchgate.net/publication/264825925_The_Discovery_of_Polo-Like_Kinase_4_Inhibitors_Identification_of_1R2S-2-3-E-4-cis-26-Dimethylmorpholinomethylstyryl-1H-indazol-6-yl-5'-methoxyspirocyclopropane-13'-indolin-2'-one_CFI-40094)
- Supporting Information - ScienceOpen. (URL: not available)
-
Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed. (URL: [Link])
-
Welcome To Hyma Synthesis Pvt. Ltd. (URL: [Link])
-
tert-Butyl 5-amino-1H-indazole-1-carboxylate - Suzhou Health Chemicals Co. (URL: [Link])
- Supporting Information. (URL: not available).
Sources
- 1. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 5. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
- 7. researchgate.net [researchgate.net]
- 8. 1-BOC-5-AMINO-INDAZOLE | 129488-10-4 [chemicalbook.com]
